Cas no 95408-38-1 (Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-)

Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- structure
95408-38-1 structure
Product Name:Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-
CAS No:95408-38-1
MF:C30H36FeP2
MW:514.399371147156
MDL:MFCD03701526
CID:799448
PubChem ID:24879174
Update Time:2025-07-18

Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Chemical and Physical Properties

Names and Identifiers

    • Ferrocene,1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- (9CI)
    • cyclopenta-2,4-dien-1-yl(diphenyl)phosphane,ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane,iron(2+)
    • 1-Diphenylphosphino-1′-(di-tert-butylphosphino)ferrocene
    • 1-[Bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)ferrocene
    • 1-Diphenylphosphino-1'-di-tert-butylphosphinoferrocene
    • 1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene
    • VDA40838
    • 95408-38-1
    • 1-Diphenylphosphino-1(2)-(di-tert-butylphosphino)ferrocene
    • MFCD03701526
    • Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-
    • 1-Diphenylphosphino-1-(di-tert-butylphosphino)ferrocene
    • DTXSID00746613
    • cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)
    • Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1)
    • 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene
    • ?(2)-iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide
    • MDL: MFCD03701526
    • Inchi: 1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3;/q2*-1;+2
    • InChI Key: KVXWCDXJSYVISP-UHFFFAOYSA-N
    • SMILES: [Fe+2].P(C1=CC=C[CH-]1)(C(C)(C)C)C(C)(C)C.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C[CH-]1

Computed Properties

  • Exact Mass: 514.164161g/mol
  • Monoisotopic Mass: 514.164161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 376
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 75-79 °C (lit.)
  • Sensitiveness: air sensitive

Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Pricemore >>

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Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Production Method

Production Method 1

Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 15 min, -78°C
1.230 min, -78°C; 90 min, rt
1.3R:BH3-Me2S, S:Et2O, 30 min, rt
1.4R:NaHCO3, S:H2O, rt
2.1R:Dabco, S:PhMe, overnight, rt → 80°C
Reference
Comparing the asymmetric dppf-type ligands with their semi-homologous counterparts
By Vosahlo, Petr et al, Journal of Organometallic Chemistry, 2018, 860, 14-29

Production Method 2

Reaction Conditions
1.1S:Me(CH2)4Me
1.2
Reference
1,1'-Bis(alkylarylphosphino)ferrocenes: synthesis, metal complex formation, and crystal structure of three metal complexes of Fe(η5-C5H4PPh2)2
By Butler, Ian R. et al, Organometallics, 1985, 4(6), 972-80

Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Raw materials

Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Preparation Products

Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:95408-38-1)Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-
Order Number:A1207713
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):393.0
Email:sales@amadischem.com

Additional information on Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-

Recent Advances in Ferrocene-Based Phosphine Ligands: A Focus on 95408-38-1 and Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-

The chemical compound with CAS number 95408-38-1, identified as Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and electronic properties. This bidentate phosphine ligand, featuring a ferrocene backbone, has demonstrated remarkable utility in catalysis, particularly in asymmetric synthesis and transition metal-catalyzed reactions. Recent studies have explored its potential applications in drug discovery and development, leveraging its stability and tunable steric and electronic parameters.

One of the key advancements in this area involves the use of Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- as a ligand in palladium-catalyzed cross-coupling reactions. A 2023 study published in the Journal of the American Chemical Society highlighted its efficacy in Suzuki-Miyaura couplings, achieving high yields and enantioselectivities for complex biaryl structures. The researchers attributed this performance to the ligand's ability to stabilize the palladium center while facilitating transmetalation and reductive elimination steps. These findings are particularly relevant for the synthesis of pharmaceutical intermediates, where precision and efficiency are paramount.

In addition to its catalytic applications, recent investigations have delved into the biological activity of ferrocene-based phosphine ligands. A 2024 preprint on bioRxiv reported that derivatives of 95408-38-1 exhibited promising antiproliferative effects against certain cancer cell lines, possibly through interaction with cellular redox processes. The ferrocene moiety's redox-active nature, combined with the phosphine groups' ability to coordinate metal ions, suggests a dual mechanism of action that could be harnessed for targeted therapies. However, further in vivo studies are needed to validate these preliminary results and assess potential toxicity.

From a synthetic chemistry perspective, efforts have been made to optimize the preparation of Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-. A recent Organic Process Research & Development article detailed a scalable, high-yield synthesis route that minimizes the use of hazardous reagents. This advancement addresses previous challenges related to the ligand's commercial availability and cost, potentially broadening its adoption in industrial settings. The improved synthetic protocol also enables the preparation of analogs with modified phosphine substituents, opening new avenues for structure-activity relationship studies.

Looking ahead, researchers are exploring the integration of computational methods to predict the performance of 95408-38-1 derivatives in various applications. Molecular docking studies and density functional theory (DFT) calculations are being employed to understand how structural modifications affect the ligand's binding affinity and catalytic activity. These in silico approaches, combined with experimental validation, could accelerate the discovery of next-generation ferrocene-based ligands with tailored properties for specific chemical and biological applications.

In conclusion, the ongoing research on Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- (95408-38-1) underscores its versatility as both a catalytic ligand and a potential pharmacophore. The recent developments highlighted in this briefing demonstrate progress in synthetic accessibility, mechanistic understanding, and practical applications. As the field continues to evolve, this class of compounds is poised to make significant contributions to both chemical synthesis and medicinal chemistry, particularly in the design of novel therapeutic agents and efficient synthetic methodologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95408-38-1)Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-
A1207713
Purity:99%
Quantity:1g
Price ($):393.0
Email